4-Methoxy-1-methyl-butylamine hydrochloride
Overview
Description
Scientific Research Applications
Kinetics and Reaction Mechanisms
- The kinetics of reactions involving similar compounds like 4-methoxy derivatives have been extensively studied. For instance, Hasegawa (1984) investigated the kinetics of formation and decomposition of an intermediate complex in the reaction of methyl 4-methoxy-3,5-dinitrobenzoate with n-butylamine in dimethyl sulphoxide, providing insights into the reaction mechanisms of similar methoxy compounds (Hasegawa, 1984).
Synthesis Processes
- The synthesis of compounds related to 4-methoxy derivatives, like 4-Hydroxy-3-methoxy benzylamine hydrochloride, has been explored by Li Yong-xin (2012). This study included processes such as oximation, reduction, and salification, offering a framework for the synthesis of similar methoxy-based compounds (Li Yong-xin, 2012).
Influence on Catalytic and Chemical Processes
- Studies like the one by Bacon et al. (2013) have shown how 4-substituted benzylidene t-butylamine N-oxides, which are structurally similar to 4-Methoxy-1-methyl-butylamine hydrochloride, influence catalytic processes in various solvents. These findings can be applicable in understanding the behavior of 4-Methoxy derivatives in similar chemical environments (Bacon, Acree, Neubert, & Laskos, 2013).
Role in Pharmacology and Medicine
- Although directly related research on this compound in pharmacology is scarce, studies on analogous compounds provide a basis for understanding its potential applications. For instance, Lamirault and Simon (2001) explored the effects of a 5-HT4 receptors agonist that shares structural similarities with methoxy-based compounds, highlighting possible applications in cognitive and neurological therapies (Lamirault & Simon, 2001).
Photochemical and Oxidation Studies
- The role of methoxyradicals, which are chemically related to this compound, in photochemical oxidations has been investigated by Ledwith et al. (1971). This research provides insights into the behavior of methoxy compounds under various chemical reactions, which can be extrapolated to 4-Methoxy derivatives (Ledwith, Russell, & Sutcliffe, 1971).
Properties
IUPAC Name |
5-methoxypentan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(7)4-3-5-8-2;/h6H,3-5,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKCLWNLXFRYED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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